REACTION_CXSMILES
|
C([N:8]1[CH:16]=[N:15][C:14]2[C:9]1=[N:10][C:11]([CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])=[N:12][C:13]=2[NH2:17])C1C=CC=CC=1.C(O)(C)C.[H][H]>[OH-].[OH-].[Pd+2].C(O)=O>[CH3:23][O:22][C:20]([CH2:19][CH2:18][C:11]1[N:10]=[C:9]2[C:14]([NH:15][CH:16]=[N:8]2)=[C:13]([NH2:17])[N:12]=1)=[O:21] |f:3.4.5|
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Name
|
9-Benzyl-2-(2-methoxycarbonylethyl)adenine
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Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1C2=NC(=NC(=C2N=C1)N)CCC(=O)OC
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCC1=NC(=C2NC=NC2=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.86 mmol | |
AMOUNT: MASS | 0.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |